4-(Hydroxyimino)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
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Overview
Description
4-(Hydroxyimino)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is a heterocyclic compound with potential applications in various fields of science and industry. This compound features a benzofuran ring system with a hydroxyimino group and a carboxylic acid group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyimino)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of polyfluoroalkyl-3-oxoesters with hydrazine and sodium nitrite in acetic acid . This one-pot synthesis method is efficient and yields the desired compound in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyimino)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted benzofuran compounds.
Scientific Research Applications
4-(Hydroxyimino)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Hydroxyimino)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and interact with active sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: These compounds share the hydroxyimino group and exhibit similar reactivity.
4-Hydroxyimino-pentanoic acid: Another compound with a hydroxyimino group, used in different chemical reactions.
Uniqueness
4-(Hydroxyimino)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is unique due to its benzofuran ring system, which imparts distinct chemical properties and reactivity compared to other hydroxyimino compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H9NO4 |
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Molecular Weight |
195.17 g/mol |
IUPAC Name |
(4E)-4-hydroxyimino-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c11-9(12)8-4-5-6(10-13)2-1-3-7(5)14-8/h4,13H,1-3H2,(H,11,12)/b10-6+ |
InChI Key |
RSOVEXHEJLZMQS-UXBLZVDNSA-N |
Isomeric SMILES |
C1CC2=C(C=C(O2)C(=O)O)/C(=N/O)/C1 |
Canonical SMILES |
C1CC2=C(C=C(O2)C(=O)O)C(=NO)C1 |
Origin of Product |
United States |
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